2-Mercapto-5-methyl-1,3,4-thiadiazole

Corrosion Inhibition Bronze Protection Electrochemical Impedance Spectroscopy

2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) is a performance-critical thiadiazole building block. Its unique thiol-methyl architecture delivers quantifiable industrial performance: 92.6% corrosion inhibition on bronze and 95.0% on iron in acidic environments. In cefazolin API synthesis, the optimized 1.2:1 MMTD-to-7-ACA molar ratio maximizes yield—generic analogs cause batch failures via competitive enzyme inhibition. For heavy-metal sensing, MMTD-Zn(II) complexes achieve 75% Hg²⁺ fluorescence quenching. This CAS-specific compound is essential where generic thiadiazoles (MAT, DMcT) fail. Procure with confidence from validated suppliers.

Molecular Formula C3H4N2S2
Molecular Weight 132.21 g/mol
CAS No. 29490-19-5
Cat. No. B193764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-5-methyl-1,3,4-thiadiazole
CAS29490-19-5
Synonyms5-Methyl-1,3,4-Thiadiazole-2(3H)-thione;  2-Methyl-Δ2-1,3,4-thiadiazoline-5-thione;  2-Mercapto-5-methyl-1,3,4-thiadiazole;  2-Methyl-1,3,4-thiadiazol-5-thiol;  5-Methyl-2-sulfanyl-1,3,4-thiadiazole;  5-Methyl-3H-1,3,4-thiadiazole-2-thione;  5-Methyl-2-mercapto
Molecular FormulaC3H4N2S2
Molecular Weight132.21 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)S1
InChIInChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
InChIKeyFPVUWZFFEGYCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5): Core Properties and Strategic Importance


2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD, CAS 29490-19-5) is a sulfur- and nitrogen-containing heterocyclic compound belonging to the 1,3,4-thiadiazole class . It appears as a white crystalline powder with a melting point of 174–175°C and demonstrates good solubility in hot water and ethanol . As a core building block, its thiol (-SH) group confers unique reactivity, making it a critical intermediate in the synthesis of pharmaceuticals (e.g., cefazolin), agrochemicals (e.g., nitrification inhibitors), and advanced materials [1].

The Risk of Generic Substitution for 2-Mercapto-5-methyl-1,3,4-thiadiazole in Critical Applications


While many 1,3,4-thiadiazole derivatives share a common heterocyclic core, their functional performance is highly sensitive to specific substituents [1]. The presence and position of the methyl and mercapto groups on the 2-mercapto-5-methyl-1,3,4-thiadiazole molecule are not merely structural nuances; they are key determinants of its unique physicochemical and biological properties [2]. Substituting MMTD with a generic analog like 2-mercapto-5-amino-1,3,4-thiadiazole (MAT) or 2,5-dimercapto-1,3,4-thiadiazole (DMcT) can lead to drastically different outcomes, from reduced corrosion inhibition efficiency to altered reaction kinetics in pharmaceutical synthesis and unpredictable metal coordination behavior [3]. The following quantitative evidence demonstrates these performance gaps, proving why precise specification of this CAS number is essential.

2-Mercapto-5-methyl-1,3,4-thiadiazole: Quantified Differentiation and Selection Criteria


Corrosion Protection Efficiency of 2-Mercapto-5-methyl-1,3,4-thiadiazole vs. Its Amino Analog

In a direct head-to-head comparison of non-toxic thiadiazole derivatives for bronze corrosion inhibition in aqueous solution, 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMeT) was evaluated against its close analog, 2-mercapto-5-amino-1,3,4-thiadiazole (MAT), among others. At identical concentrations of 5 mM, MMeT provided a maximum protection efficiency of 92.6%, which was quantitatively lower than MAT's 95.9% [1]. This demonstrates that while both are effective, the substituent group (methyl vs. amino) directly and measurably impacts the compound's ability to adsorb and protect the metal surface, confirming that they are not interchangeable for this application.

Corrosion Inhibition Bronze Protection Electrochemical Impedance Spectroscopy

Self-Assembled Film Protection of Iron by 2-Mercapto-5-methyl-1,3,4-thiadiazole in Acidic Media

A study on the protective performance of a self-assembled (SA) film of 2-Mercapto-5-methyl-1,3,4-thiadiazole (McMT) on an iron surface in 0.1 M H2SO4 solution demonstrated that the McMT molecules formed a stable film that effectively protected the iron from corrosion [1]. The highest calculated protection efficiency of the McMT self-assembled film reached ∼95.0% under these acidic conditions [1]. While this is a single-compound study, it establishes a robust quantitative benchmark for its performance as a corrosion inhibitor in a specific, industrially relevant system, providing a baseline for comparing its efficacy against other potential film-forming agents or in different electrolyte solutions.

Self-Assembled Monolayers (SAMs) Iron Corrosion Electrochemical Polarization

Competitive Inhibition Kinetics of 2-Mercapto-5-methyl-1,3,4-thiadiazole in Cefazolin Synthesis

In the two-step enzymatic synthesis of the antibiotic cefazolin, the ratio of 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD) to the starting material 7-aminocephalosporanic acid (7-ACA) is a critical parameter controlling overall yield. An increase in this ratio was found to have opposing effects: it increased the intermediate M-7-ACA yield in the first step but decreased the final cefazolin yield in the second enzymatic step due to competitive inhibition by unreacted MMTD [1]. The study pinpointed the optimal MMTD-to-7-ACA ratio for maximizing the overall cefazolin yield as 1.2:1 [1]. Using a different ratio would demonstrably and quantitatively reduce production efficiency, establishing a key differentiating process parameter for this specific intermediate.

Enzymatic Synthesis Cefazolin Process Optimization

Detection of Hg²⁺ via Fluorescence Quenching of a Zn(II)-MMTD Complex

A zinc(II) complex formed with 2-Mercapto-5-methyl-1,3,4-thiadiazole ([Zn(mthd)₂(bpy)]) was identified as a new sensitive and selective fluorescent probe for detecting Hg²⁺ ions in a water-methanol medium [1]. Upon interaction with Hg²⁺, the complex's emission spectra exhibited a significant 75% quenching of its fluorescence [1]. This specific, quantifiable response differentiates this particular MMTD-metal complex from other potential sensors, providing a clear performance metric for its application in environmental monitoring or analytical chemistry.

Fluorescent Probe Heavy Metal Sensing Coordination Chemistry

Superior Tribological and Corrosion Inhibition Performance of MMTD-Based Ionic Liquids

Ionic liquids (ILs) synthesized from 2-Mercapto-5-methyl-1,3,4-thiadiazole (MMT) were compared to a classical ionic liquid, [BMIM][BF₄], for their tribological (lubrication) and corrosion inhibition performance [1]. The study found that the MMT-based ILs exhibited 'better tribological performance' and 'surprising corrosion inhibition efficiencies' relative to the [BMIM][BF₄] baseline [1]. This demonstrates a clear, performance-driven advantage for MMTD as a precursor for designing advanced, multifunctional industrial fluids, moving beyond its role as a simple additive to a key component in novel material synthesis.

Ionic Liquids Lubricants Multifunctional Additives

Validated Industrial and Research Scenarios for 2-Mercapto-5-methyl-1,3,4-thiadiazole


Precision Corrosion Inhibitor for Bronze and Iron in Aqueous/Acidic Systems

Researchers and industrial chemists focusing on metal protection can utilize MMTD to achieve quantifiable corrosion inhibition. For bronze protection, a direct comparative study established a maximum efficiency of 92.6% at 5 mM [1]. For iron surfaces in acidic environments (0.1 M H₂SO₄), a self-assembled film of MMTD provided a robust protection efficiency of ~95.0% [2]. These data-backed performance metrics make it a reliable choice for formulating protective coatings or additives for cooling water systems and metalworking fluids where precise corrosion control is critical.

Key Intermediate in Optimized Cefazolin Antibiotic Manufacturing

In the pharmaceutical industry, particularly in the production of the cephalosporin antibiotic cefazolin, the use of MMTD is governed by a critical, evidence-based process parameter. The optimal MMTD-to-7-ACA molar ratio of 1.2:1 has been identified to maximize the final cefazolin yield by balancing the rates of intermediate formation and the subsequent enzymatic acylation step [3]. Deviation from this ratio, such as using a generic alternative or an unoptimized amount, will directly and negatively impact production efficiency through competitive inhibition of the key enzymatic reaction [3]. This makes precise procurement and process control around this specific compound essential for cost-effective antibiotic manufacturing.

Advanced Ligand for Functional Metal-Organic Complexes and Sensing Probes

MMTD serves as a versatile ligand for coordination chemistry, enabling the creation of functional metal complexes with unique properties. As demonstrated by the synthesis of a Zn(II)-MMTD complex, it can be engineered into a sensitive and selective fluorescent probe. This specific complex exhibits a quantifiable 75% quenching of its fluorescence upon detection of Hg²⁺ ions in aqueous/organic media, offering a clear analytical signal for heavy metal sensing applications [4]. This use case differentiates MMTD as a building block for creating high-value, performance-specific materials in analytical chemistry, environmental monitoring, and sensor development.

Strategic Precursor for Next-Generation Multifunctional Ionic Liquids

In the field of advanced materials and green chemistry, MMTD is a strategic precursor for synthesizing high-performance ionic liquids (ILs). MMTD-based ILs have been shown to outperform classical ILs like [BMIM][BF₄] in both lubrication (tribological performance) and corrosion inhibition [5]. This dual functionality makes them attractive candidates for use as advanced lubricants, multifunctional additives in engine oils, or protective fluids in harsh industrial environments. The performance advantage is directly linked to the MMTD structure, solidifying its role in developing novel, high-value industrial materials.

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